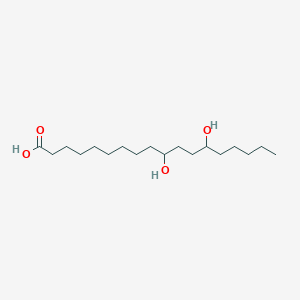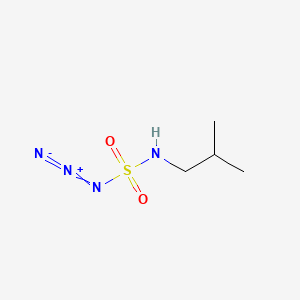
Sulfamoyl azide, isobutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamoyl azide, isobutyl- is an organic compound that belongs to the class of sulfamoyl azides. These compounds are characterized by the presence of a sulfamoyl group (–SO2NH2) attached to an azide group (–N3). Sulfamoyl azides are known for their reactivity and are used in various chemical reactions, particularly in the synthesis of unsymmetrical N-arylsulfamides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfamoyl azide, isobutyl- can be synthesized through the reaction of sulfamoyl chloride derivatives with sodium azide. The reaction typically takes place in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction conditions are relatively mild, and the product can be isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of sulfamoyl azide, isobutyl- follows similar synthetic routes but on a larger scale. The process involves the use of larger quantities of reagents and solvents, and the reaction is carried out in industrial reactors. The product is then purified using industrial-scale purification methods such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Sulfamoyl azide, isobutyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups in the molecule.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: Sulfamoyl azides can undergo coupling reactions with arylboronic acids in the presence of a copper catalyst to form unsymmetrical N-arylsulfamides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Coupling: Arylboronic acids and copper chloride (CuCl) as a catalyst in methanol (MeOH) at room temperature.
Major Products
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Coupling: Unsymmetrical N-arylsulfamides.
Aplicaciones Científicas De Investigación
Sulfamoyl azide, isobutyl- has several scientific research applications, including:
Medicinal Chemistry: Used in the synthesis of bioactive compounds such as c-Met inhibitors and β3-adrenergic agonists.
Chemical Biology: Employed as a reagent in the synthesis of various organic molecules and as a probe for studying biological processes.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of sulfamoyl azide, isobutyl- involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and coupling reactions, leading to the formation of various products. In coupling reactions, the azide group reacts with arylboronic acids in the presence of a copper catalyst to form N-arylsulfamides. This reaction is facilitated by the formation of a copper-azide complex, which enhances the reactivity of the azide group .
Comparación Con Compuestos Similares
Sulfamoyl azide, isobutyl- can be compared with other similar compounds such as:
Sulfonyl Azides: These compounds contain a sulfonyl group (–SO2R) attached to an azide group.
Acyl Azides: These compounds contain an acyl group (–COR) attached to an azide group.
Uniqueness
Sulfamoyl azide, isobutyl- is unique due to its specific reactivity in coupling reactions with arylboronic acids, leading to the formation of unsymmetrical N-arylsulfamides. This reactivity is enhanced by the presence of the sulfamoyl group, which stabilizes the azide group and facilitates the formation of the desired products .
Propiedades
Número CAS |
33581-94-1 |
|---|---|
Fórmula molecular |
C4H10N4O2S |
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
1-(azidosulfonylamino)-2-methylpropane |
InChI |
InChI=1S/C4H10N4O2S/c1-4(2)3-6-11(9,10)8-7-5/h4,6H,3H2,1-2H3 |
Clave InChI |
RDTPBWLYVCDWQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNS(=O)(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



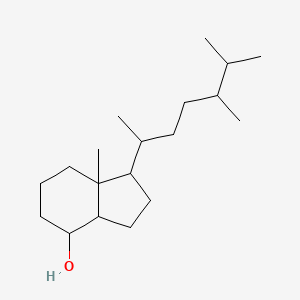
![3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14692405.png)
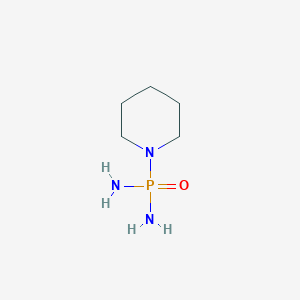

![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
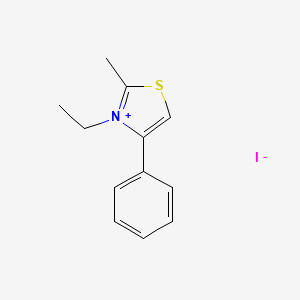
![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)

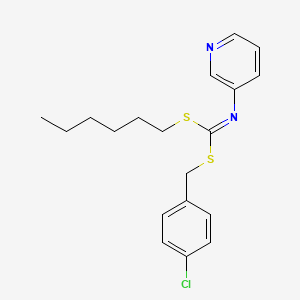
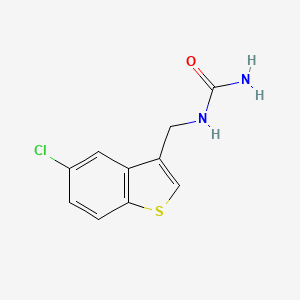
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)

